1-(2-nitrophenyl)-6-(propan-2-yl)-3a,4,4a,7a,8,8a-hexahydro-4,8-methano[1,2,3]triazolo[4,5-f]isoindole-5,7(1H,6H)-dione
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Overview
Description
6-ISOPROPYL-1-(2-NITROPHENYL)-3A,4,4A,7A,8,8A-HEXAHYDRO-4,8-METHANO[1,2,3]TRIAZOLO[4,5-F]ISOINDOLE-5,7(1H,6H)-DIONE is a complex organic compound belonging to the class of triazoloisoindoles This compound is characterized by its unique structural framework, which includes an isopropyl group, a nitrophenyl group, and a hexahydro-methano-triazoloisoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ISOPROPYL-1-(2-NITROPHENYL)-3A,4,4A,7A,8,8A-HEXAHYDRO-4,8-METHANO[1,2,3]TRIAZOLO[4,5-F]ISOINDOLE-5,7(1H,6H)-DIONE typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving an appropriate hydrazine derivative and an alkyne or nitrile compound under acidic or basic conditions.
Introduction of the Isopropyl Group: The isopropyl group is introduced via alkylation reactions using isopropyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Attachment of the Nitrophenyl Group: The nitrophenyl group is incorporated through nitration reactions using nitric acid and sulfuric acid, followed by coupling reactions with the triazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-ISOPROPYL-1-(2-NITROPHENYL)-3A,4,4A,7A,8,8A-HEXAHYDRO-4,8-METHANO[1,2,3]TRIAZOLO[4,5-F]ISOINDOLE-5,7(1H,6H)-DIONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon (Pd/C).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isopropyl and nitrophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides or aryl halides in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Nitro derivatives with increased oxidation state.
Reduction: Amino derivatives with reduced nitro group.
Substitution: Alkylated or arylated derivatives depending on the substituent introduced.
Scientific Research Applications
6-ISOPROPYL-1-(2-NITROPHENYL)-3A,4,4A,7A,8,8A-HEXAHYDRO-4,8-METHANO[1,2,3]TRIAZOLO[4,5-F]ISOINDOLE-5,7(1H,6H)-DIONE has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-ISOPROPYL-1-(2-NITROPHENYL)-3A,4,4A,7A,8,8A-HEXAHYDRO-4,8-METHANO[1,2,3]TRIAZOLO[4,5-F]ISOINDOLE-5,7(1H,6H)-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Acting as an agonist or antagonist to specific receptors, thereby influencing cellular signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
6-ISOPROPYL-1-(2-NITROPHENYL)-3A,4,4A,7A,8,8A-HEXAHYDRO-4,8-METHANO[1,2,3]TRIAZOLO[4,5-F]ISOINDOLE-5,7(1H,6H)-DIONE can be compared with other similar compounds such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Triazolopyrazines: Utilized in medicinal chemistry for their diverse biological activities.
Triazole-Pyrimidine Hybrids: Exhibiting neuroprotective and anti-inflammatory properties.
Properties
Molecular Formula |
C18H19N5O4 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
5-(2-nitrophenyl)-10-propan-2-yl-3,4,5,10-tetrazatetracyclo[5.5.1.02,6.08,12]tridec-3-ene-9,11-dione |
InChI |
InChI=1S/C18H19N5O4/c1-8(2)21-17(24)13-9-7-10(14(13)18(21)25)16-15(9)19-20-22(16)11-5-3-4-6-12(11)23(26)27/h3-6,8-10,13-16H,7H2,1-2H3 |
InChI Key |
ANHVUSZOMDZTPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C2C3CC(C2C1=O)C4C3N=NN4C5=CC=CC=C5[N+](=O)[O-] |
Origin of Product |
United States |
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